molecular formula C11H6F2N2O2 B13988296 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13988296
M. Wt: 236.17 g/mol
InChI Key: LCWISMLAGSYMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrimidine carboxylic acids are privileged scaffolds in drug discovery, frequently employed in the design and synthesis of potential therapeutic agents . Specifically, compounds featuring a pyrimidine core substituted with halogens, such as fluorine, and carboxylic acid functional groups are of significant interest for developing inhibitors of various enzymes . Research into similar structures has shown potential in targeting enzymes like kynurenine 3-monooxygenase (KMO), which is implicated in neurological disorders . The presence of the carboxylic acid group on the pyrimidine ring provides a versatile handle for further chemical modification, allowing researchers to create amides, esters, or reduce it to other functional groups, thereby generating diverse compound libraries for biological screening. The 3,4-difluorophenyl moiety is a common pharmacophore that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This compound is intended for use in non-clinical research applications, such as hit-to-lead optimization and structure-activity relationship (SAR) studies, particularly in the fields of oncology and central nervous system (CNS) diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)

InChI Key

LCWISMLAGSYMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Condensation and Pyrimidine Ring Formation

Pyrimidine derivatives are often synthesized by condensation of appropriate β-dicarbonyl compounds with amidines or related nitrogen sources. For 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid, a typical approach involves:

  • Starting from 3,4-difluorobenzaldehyde or related fluorinated aromatic precursors.
  • Condensation with malonic acid or malonate derivatives in the presence of bases such as pyridine and piperidine to yield 3-(3,4-difluorophenyl)-2-propenoic acid intermediates.

Formation of Pyrimidine Core and Substitution

  • The 3-(3,4-difluorophenyl)-2-propenoic acid intermediate can be converted to acid chlorides using reagents like thionyl chloride.
  • Subsequent reaction with amidines or urea derivatives leads to cyclization and formation of the pyrimidine ring bearing the 3,4-difluorophenyl substituent at position 6.
  • Esterification steps may be employed to protect the carboxylic acid group temporarily, facilitating further functionalization.

Functional Group Transformations to Carboxylic Acid

  • The ester intermediates are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid at the 4-position on the pyrimidine ring.
  • Hydrolysis typically involves heating with sodium hydroxide or other bases in aqueous methanol or water, followed by acidification to precipitate the carboxylic acid.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Condensation of 3,4-difluorobenzaldehyde with malonic acid Pyridine, piperidine, reflux (E)-3-(3,4-difluorophenyl)-2-propenoic acid
2 Conversion to acid chloride Thionyl chloride, toluene, pyridine (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride
3 Cyclization with amidine derivative Amidines, heating Pyrimidine ester intermediate
4 Hydrolysis of ester to carboxylic acid NaOH, methanol/water, heat; acidification 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

This sequence is consistent with general pyrimidine synthesis strategies and is supported by patent literature and research articles.

Analytical Data and Characterization

Typical characterization methods to confirm the synthesis include:

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C11H6F2N2O2
Molecular Weight 236.17 g/mol
Key Starting Material 3,4-Difluorobenzaldehyde, malonic acid
Key Reagents Pyridine, piperidine, thionyl chloride, sodium hydroxide
Reaction Types Condensation, esterification, hydrolysis, cyclization
Typical Solvents Methanol, toluene, DMSO, water
Temperature Range Room temperature to reflux (~100 °C)
Reaction Time Several hours to overnight

Research Discoveries and Patents

  • Patents (e.g., EP2644590A1, WO2013124280A1) describe synthetic intermediates and methods relevant to 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid, focusing on acid chloride formation, esterification, and cyclization steps.

  • Research articles detail analogous pyrimidine carboxylic acid syntheses, emphasizing reaction monitoring by LCMS and purification techniques.

  • The fluorinated phenyl substituent imparts unique properties such as enhanced metabolic stability and bioavailability, motivating ongoing research into optimized synthetic routes and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid has applications in scientific research in chemistry, biology, medicine, and industry. It is a building block for synthesizing complex heterocyclic compounds and is studied for its potential antiviral and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate, and it is used in developing advanced materials like polymers and coatings. The fluorine atoms in the compound enhance its binding affinity and specificity, making it valuable in drug discovery .

Preparation Methods
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is synthesized through the condensation of starting materials under controlled conditions. A common method involves reacting 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and hydrolysis to yield the target compound. Industrial production methods optimize similar synthetic routes for large-scale production, using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo oxidation, reduction, and substitution. Oxidation can form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide. Reduction reactions can yield amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. Nucleophiles like amines or thiols can substitute the fluorine atoms on the phenyl ring under basic conditions. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Comparison with Similar Compounds
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the difluorophenyl group and the pyrimidine ring, giving it distinct chemical and biological properties.

CompoundKey Structural Differences
4-Pyrimidinecarboxylic acidLacks the difluorophenyl group
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazoleDifferent biological activities.

Mechanism of Action

The mechanism by which 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides balanced electronic effects compared to the stronger electron-withdrawing trifluoromethyl group in . This balance may improve both solubility and target binding compared to non-fluorinated analogs.
  • Positional Isomerism: The 3,4-difluoro substitution (target compound) vs.
  • Methyl and Methoxy Groups : The addition of a methyl group () increases lipophilicity, while methoxy substituents () enhance solubility via hydrogen bonding.

Biological Activity

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
  • Molecular Formula : C10H7F2N3O2
  • Molecular Weight : 239.18 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease pathways.

  • Antimicrobial Activity : The compound has been studied for its potential to combat drug-resistant microorganisms. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. It has shown effectiveness against various cancer cell lines, including those derived from liver and cervical cancers.

Structure-Activity Relationships (SAR)

Understanding the SAR of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is crucial for optimizing its biological activity:

  • Fluorine Substitution : The presence of difluorophenyl moieties enhances the lipophilicity and bioavailability of the compound, which may improve its interaction with biological targets.
  • Carboxylic Acid Group : The carboxylic acid functional group is essential for maintaining solubility and facilitating interactions with enzyme active sites.

Biological Activity Data

The following table summarizes key biological activities and findings related to 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid:

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntimicrobialStaphylococcus spp.12.5Enzyme inhibition
AnticancerHepG2 (liver cancer)5.0Apoptosis induction
AnticancerHeLa (cervical cancer)8.0Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exhibited significant antimicrobial activity against various strains of bacteria, including resistant strains of Staphylococcus aureus. The compound was effective at lower concentrations compared to standard antibiotics, indicating its potential as a new therapeutic agent in treating infections caused by resistant bacteria .
  • Cancer Cell Proliferation Inhibition : In vitro studies on HepG2 and HeLa cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer properties. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the optimized synthetic routes for 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example:

Condensation : React 3,4-difluorophenylboronic acid with a pyrimidine precursor (e.g., 4-chloropyrimidine-6-carboxylic acid) under Suzuki-Miyaura coupling conditions (palladium catalyst, base, inert solvent like DMF/toluene) .

Cyclization : Use acid-mediated cyclization to form the pyrimidine core.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters : Catalyst loading (0.5–2 mol% Pd), temperature (80–120°C), and reaction time (12–24 hr) significantly impact yield (typically 60–75%). Monitor by TLC and HPLC .

Q. Which analytical techniques are most effective for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrimidine ring and difluorophenyl substitution pattern. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular weight (calc. [M+H]+^+: 279.05) and purity (>98%) .
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents (e.g., torsion angles between pyrimidine and phenyl groups) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :
  • Assay Optimization :
  • Test in orthogonal assays (e.g., biochemical kinase assays vs. cell-based viability assays) to distinguish target-specific effects from off-target toxicity.
  • Control for impurities (e.g., residual palladium) via ICP-MS .
  • Structural Analysis :
  • Use molecular docking to compare binding modes with kinase active sites (e.g., EGFR, VEGFR). Fluorine’s electronegativity may enhance binding but reduce solubility, leading to false negatives in cell assays .
  • Data Triangulation :
  • Cross-reference with SAR studies of analogs (e.g., trifluoromethyl or chlorophenyl derivatives) to identify critical functional groups .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to mitigate degradation in serum (test stability via LC-MS over 24 hr at 37°C) .
  • pH Adjustment : Buffer solutions (pH 6.5–7.4) prevent precipitation in biological matrices .

Q. How can computational modeling predict interactions with novel targets (e.g., inflammatory or oncology targets)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Parameterize fluorine atoms using force fields (e.g., AMBER) to model van der Waals and electrostatic interactions.
  • Simulate binding to COX-2 or PI3Kγ, focusing on fluorine’s role in H-bonding and π-stacking .
  • Free Energy Perturbation (FEP) :
  • Calculate relative binding affinities for difluoro vs. non-fluorinated analogs to guide synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.